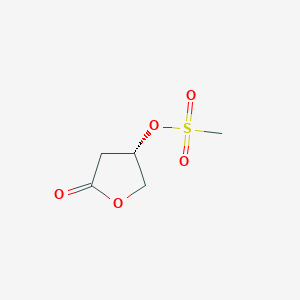![molecular formula C14H25NO6Si3 B12557714 Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]- CAS No. 184031-88-7](/img/structure/B12557714.png)
Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]- is a specialized organosilicon compound It belongs to the class of cyclotrisiloxanes, which are cyclic compounds containing silicon, oxygen, and organic groups This compound is notable for its unique structure, which includes a nitrophenoxypropyl group attached to a cyclotrisiloxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]- typically involves the ring-opening polymerization of cyclotrisiloxanes. This process can be initiated by water and catalyzed by strong organic bases such as amidines, guanidines, phosphazene bases, and proazaphosphatrane . The reaction conditions are carefully controlled to achieve the desired molecular weight and polydispersity of the resulting polysiloxanes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of non-dehydrated solvents, which simplifies the process and reduces costs. The catalysts used in the polymerization process are selected based on their Brønsted basicity and efficiency in proton transfer, ensuring high catalytic activity and efficient polymerization .
Chemical Reactions Analysis
Types of Reactions
Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]- can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The silicon-oxygen bonds in the cyclotrisiloxane ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various chlorosilanes for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group can yield nitrophenol derivatives, while reduction can produce aminophenoxypropyl derivatives.
Scientific Research Applications
Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]- has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Mechanism of Action
The mechanism by which cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]- exerts its effects involves the activation of water in the initiation reaction and the activation of terminal silanols in the propagation reaction. The strong organic bases used as catalysts facilitate these activations through efficient proton transfer, leading to the formation of well-defined polysiloxanes .
Comparison with Similar Compounds
Similar Compounds
Hexamethylcyclotrisiloxane: Another cyclotrisiloxane with different organic groups attached.
1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane: Contains phenyl groups instead of nitrophenoxypropyl groups.
1,3,5-Trimethyl-1,3,5-trivinylcyclotrisiloxane: Contains vinyl groups, making it more reactive in polymerization reactions.
Uniqueness
Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]- is unique due to the presence of the nitrophenoxypropyl group, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring high thermal stability and resistance to oxidation, setting it apart from other cyclotrisiloxanes .
Properties
CAS No. |
184031-88-7 |
|---|---|
Molecular Formula |
C14H25NO6Si3 |
Molecular Weight |
387.61 g/mol |
IUPAC Name |
2,2,4,4,6-pentamethyl-6-[3-(2-nitrophenoxy)propyl]-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C14H25NO6Si3/c1-22(2)19-23(3,4)21-24(5,20-22)12-8-11-18-14-10-7-6-9-13(14)15(16)17/h6-7,9-10H,8,11-12H2,1-5H3 |
InChI Key |
CMRDFDSAZCNQMO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O1)(C)CCCOC2=CC=CC=C2[N+](=O)[O-])(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl ([1,4'-bipiperidin]-1'-yl)acetate](/img/structure/B12557634.png)
![Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-](/img/structure/B12557642.png)




![Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide](/img/structure/B12557671.png)





![Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane](/img/structure/B12557712.png)

